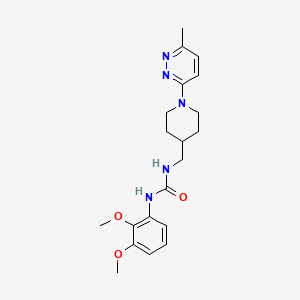![molecular formula C22H25N3OS B2377122 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 862828-73-7](/img/structure/B2377122.png)
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is commonly referred to as 'IBB' and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Syntheses of Heterocyclic Compounds : Research on the synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines demonstrates the versatility of imidazole-based compounds in generating diverse heterocyclic structures. These compounds were prepared from various aldehydes, benzotriazole, and amines, showcasing methods that could potentially apply to the synthesis and functionalization of 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one for research purposes (Katritzky et al., 2000).
Potential Biological Activities
Anticancer Properties : The study of imidazole derivatives for their anticancer potential by inducing apoptosis and cellular senescence is significant. Imidazole-based compounds, through multicomponent reactions, have shown promising results against cancer cell lines, suggesting that similar compounds like 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one could be explored for anticancer research applications (Sharma et al., 2014).
Chemical Stability and Luminescent Sensing
Lanthanide-Cadmium Heterometal-Organic Frameworks : A study on lanthanide-cadmium heterometal-organic compounds with imidazole-derived ligands highlighted their excellent chemical stability and potential as luminescent sensors for detecting various cations and organic amines. This suggests that imidazole-containing compounds, including 4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one, could have applications in the development of new sensing materials (Ding et al., 2017).
properties
IUPAC Name |
4-[1-(2-methylpropyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,15-16H,11,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULFTENRZRLRLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2377045.png)
![4-butoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2377046.png)
![3-(2-fluorobenzyl)-7-[(tetrahydrofuran-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2377047.png)

![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)
![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)
![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)
![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2377056.png)
![Methyl (E)-4-oxo-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]but-2-enoate](/img/structure/B2377058.png)
![6'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B2377059.png)
![8-(3-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377060.png)